molecular formula C12H19F3N2O4S B2474421 (1-(Methylsulfonyl)piperidin-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034268-64-7

(1-(Methylsulfonyl)piperidin-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No. B2474421
CAS RN: 2034268-64-7
M. Wt: 344.35
InChI Key: DGKDZXPZQMOJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(Methylsulfonyl)piperidin-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H19F3N2O4S and its molecular weight is 344.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities to "(1-(Methylsulfonyl)piperidin-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone" have been synthesized and characterized for various applications. For instance, the synthesis and crystal structure of related sulfonamide and piperidinyl derivatives highlight their potential for further chemical modifications and applications in developing new materials or molecules with desired properties (Girish et al., 2008). These studies provide a foundation for understanding the structural aspects and reactivity of complex compounds.

Antimicrobial Activity

Research on derivatives of piperidin-4-yl methanone, such as those with sulfonyl substitutions, has demonstrated antimicrobial activity. This suggests potential applications in developing new antimicrobial agents. For example, certain 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have shown good antimicrobial activity against pathogenic bacterial and fungal strains, indicating the promise of these compounds in therapeutic applications (Mallesha & Mohana, 2014).

Electrochemical Applications

Compounds featuring piperidinium cations and TFSI anions have been explored for their electrochemical stability and applications, such as in ionic liquids for electrolytes. The stability and properties of these ionic liquids show promise for electrochemical applications, including energy storage and conversion devices (Savilov et al., 2016). This research area could benefit from the exploration of compounds similar to "this compound" for novel ionic liquids or electrocatalysts.

Inhibition of Lipid Peroxidation

The investigation of compounds with piperidine and sulfonyl groups for their ability to inhibit lipid peroxidation offers insights into their potential therapeutic uses. For example, certain amino steroids have been shown to be potent inhibitors of iron-dependent lipid peroxidation, which is relevant in conditions associated with oxidative stress (Braughler et al., 1987). This suggests that structurally similar compounds could be explored for neuroprotective or antioxidative therapies.

properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O4S/c1-22(19,20)17-4-2-9(3-5-17)11(18)16-6-10(7-16)21-8-12(13,14)15/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKDZXPZQMOJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.